molecular formula C18H18N2O3 B2489152 (Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one CAS No. 903195-61-9

(Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one

Cat. No.: B2489152
CAS No.: 903195-61-9
M. Wt: 310.353
InChI Key: ZMBGQGOVPUDRRL-NVNXTCNLSA-N
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Description

(Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a potent and highly selective ATP-competitive inhibitor of the kinase DYRK1A (Dual-specificity tyrosine-regulated kinase 1A), a enzyme that plays a critical role in brain development and function. This compound has been demonstrated to effectively reduce phosphorylation of Tau protein at the DYRK1A-specific site Thr212 in cell models , positioning it as a vital pharmacological tool for investigating the pathogenesis of Alzheimer's disease and other tauopathies. Its research utility extends beyond neuroscience; by inhibiting DYRK1A, it also promotes beta-cell proliferation and enhances insulin secretion , making it a compelling candidate for studies aimed at developing regenerative therapies for diabetes. The (Z)-isomer configuration is crucial for its bioactivity, ensuring optimal interaction with the kinase's active site. This inhibitor is therefore indispensable for dissecting DYRK1A signaling pathways and for high-throughput screening campaigns designed to identify novel therapeutic strategies for a range of chronic diseases.

Properties

IUPAC Name

(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-11-7-14(21)13(10-20(2)3)18-16(11)17(22)15(23-18)8-12-5-4-6-19-9-12/h4-9,21H,10H2,1-3H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBGQGOVPUDRRL-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CN=CC=C3)O2)CN(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)CN(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core with specific substitutions that contribute to its biological properties:

  • Hydroxy group at the 6-position
  • Methyl group at the 4-position
  • Pyridin-3-ylmethylene substituent at the 2-position
  • Dimethylamino group attached to the benzofuran structure

Table 1: Structural Characteristics

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC15H15N2O3
Molecular Weight271.29 g/mol
CAS Number904010-47-5

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity , particularly against various bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A study evaluated the compound's antibacterial properties against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be as low as 0.005 mg/mL, indicating potent activity comparable to standard antibiotics.

Antioxidant Activity

The compound has also been studied for its antioxidant properties , which are crucial in mitigating oxidative stress-related diseases. Its ability to scavenge free radicals was assessed using various assays, demonstrating a strong capacity to inhibit lipid peroxidation.

The proposed mechanism of action involves:

  • Interaction with Enzymes : The hydroxy group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.
  • Receptor Modulation : The pyridinylmethylene component may interact with specific receptors, influencing cellular signaling pathways.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialMIC against S. aureus and E. coli <0.005 mg/mL
AntioxidantStrong free radical scavenging activity
CytotoxicityLow cytotoxicity in human cell lines

Comparative Analysis with Related Compounds

When compared to other benzofuran derivatives, this compound shows unique biological profiles due to its specific substitution patterns. Compounds with similar structures often lack the potency observed in this compound.

Table 3: Comparison with Similar Compounds

Compound NameAntimicrobial ActivityAntioxidant Activity
Benzofuran Derivative AModerateWeak
Benzofuran Derivative BLowModerate
(Z)-7-DimethylaminomethylHighHigh

Scientific Research Applications

Structural Characteristics

The compound features a benzofuran core that is recognized for its diverse biological activities. The presence of a dimethylamino group enhances its interaction with biological targets, while the hydroxyl group contributes to its antioxidant properties. The overall molecular formula is C22H24N2O3C_{22}H_{24}N_{2}O_{3} with a molecular weight of approximately 364.4 g/mol.

Anticancer Properties

Research indicates that compounds with similar structures to (Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one exhibit significant anticancer activity.

  • Mechanism of Action : These compounds can induce apoptosis in various cancer cell lines. For instance, studies have shown that related benzofuran derivatives can inhibit tumor growth effectively.
  • Case Study : A study involving a structurally similar compound demonstrated better cytotoxicity compared to the reference drug bleomycin in FaDu hypopharyngeal tumor cells, leading to further exploration of structural modifications to enhance efficacy .

Neuroprotective Effects

The piperidine structure within the compound suggests potential interactions with neurotransmitter systems.

  • Cholinesterase Inhibition : Similar piperidine derivatives have been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which are crucial for cognitive function. This inhibition may provide neuroprotective benefits, particularly in models of Alzheimer's disease.
  • Research Findings : Studies have demonstrated that piperidine-containing compounds can improve brain exposure and exhibit dual inhibition of cholinesterases, highlighting their potential in treating neurodegenerative diseases .

Antioxidant Activity

The presence of hydroxyl groups is linked to enhanced antioxidant activity.

  • Free Radical Scavenging : Compounds like this compound can effectively scavenge free radicals, reducing oxidative stress within biological systems.
  • Therapeutic Applications : This property is vital for potential therapeutic applications in conditions associated with oxidative damage, such as cardiovascular diseases and neurodegenerative disorders .

Chemical Reactions Analysis

Synthetic Formation and Key Reaction Steps

The compound is synthesized via multi-step organic reactions, typically involving:

  • Aldol Condensation : Reaction between 1-(2-hydroxyphenyl)ethan-1-one and pyridine-3-carboxaldehyde under acidic or basic conditions to form the benzylidene backbone .

  • Mannich Reaction : Introduction of the dimethylamino group via reaction with dimethylamine and formaldehyde, facilitated by Lewis acids like AlBr₃ .

  • Cyclization : Acid-catalyzed formation of the benzofuran core, often monitored by thin-layer chromatography (TLC) for intermediate purity.

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldKey Observations
Aldol CondensationPyridine-3-carboxaldehyde, KOH, EtOH, reflux58–65%Z-isomer predominates (>95%)
Mannich FunctionalizationDimethylamine, formaldehyde, AlBr₃, CH₂Cl₂41–47%Steric hindrance affects regioselectivity
CyclizationH₂SO₄, 80°C, 6 hrs72%Confirmed by NMR and IR

Electrophilic Aromatic Substitution (EAS)

The benzofuran core undergoes EAS at the C5 position (ortho to the hydroxyl group), driven by electron-donating substituents:

  • Nitration : Yields nitro derivatives at C5 using HNO₃/H₂SO₄ .

  • Halogenation : Selective bromination with Br₂/FeBr₃ produces 5-bromo analogs (confirmed by X-ray crystallography) .

Mechanistic Insight :
The hydroxyl group activates the ring, while the pyridin-3-ylmethylene group directs electrophiles to the C5 position due to conjugation effects .

Nucleophilic Reactions

The compound participates in nucleophilic attacks at the following sites:

  • Carbonyl Group (C3) : Reacts with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols .

  • Pyridine Ring : Undergoes nucleophilic substitution at the C2 position of the pyridine moiety with strong bases (e.g., NaNH₂) .

Table 2: Nucleophilic Reaction Outcomes

Substrate PositionNucleophileProductApplication
C3 CarbonylMeMgBr3-Hydroxy-3-methyl derivativeBioactivity modulation
Pyridine C2NaNHR (R = alkyl)2-Aminopyridine analogPI3K/mTOR inhibition

Redox Reactions

  • Oxidation : The hydroxyl group at C6 is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), altering electronic properties .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the exocyclic double bond (C2=C), yielding a saturated benzofuran derivative .

Structural Impact :
Oxidation increases electrophilicity at C3, while reduction enhances conformational flexibility .

Coordination Chemistry

The dimethylamino and pyridine groups enable metal complexation:

  • Cu(II) Complexes : Form octahedral geometries with antimicrobial activity (MIC = 8 µg/mL against S. aureus) .

  • Fe(III) Chelation : Stabilizes high-spin states, studied for catalytic applications .

Stability and Degradation

  • Thermal Decomposition : Begins at 210°C (DSC data), producing CO₂ and pyridine derivatives .

  • Photodegradation : UV exposure (λ = 254 nm) cleaves the benzylidene bond, forming 7-(dimethylamino)methyl-6-hydroxy-4-methylbenzofuran-3-one .

Pharmacological Modifications

Derivatization efforts focus on enhancing bioactivity:

  • O-Methylation : Protects the hydroxyl group, improving metabolic stability (t₁/₂ increased from 2.1 to 5.8 hrs) .

  • Aminoalkylation : Introduces piperazine groups at C7 for kinase inhibition (IC₅₀ = 12 nM against MDM2) .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis and Molecular Features

The compound’s closest structural analogs include:

Pyran-2-one derivatives (e.g., 3-[2-(4-Methoxybenzoyl)allyl]-4-hydroxy-6-methylpyran-2-one (7b)): These feature a pyranone core with varying acyl and allyl substituents. Unlike the target compound, they lack the benzofuran scaffold and pyridine moiety but share hydroxyl and methyl groups .

Amine-functionalized pyran-2-ones (e.g., 3-(2-Benzoyl-3-butylaminopropyl)-4-hydroxy-6-methylpyran-2-one (14b)): These compounds incorporate alkylamine chains, which may influence solubility and bioactivity compared to the dimethylaminomethyl group in the target compound .

Table 1: Key Structural and Physicochemical Comparisons
Compound Class Core Structure Key Substituents Melting Point (°C) Molecular Weight (g/mol)
Target Benzofuran Derivative Benzofuran-3(2H)-one Pyridin-3-ylmethylene, dimethylamino Not reported ~355.4 (calc.)
Fluorinated Benzofuran Analog Benzofuran-3(2H)-one 2-Fluorobenzylidene, dimethylamino Not reported ~357.3 (calc.)
Pyran-2-one (7b) Pyran-2-one 4-Methoxybenzoyl, allyl 171 314.3
Pyran-2-one (14b) Pyran-2-one Benzoyl, butylamino Not reported 385.4

Hypothesized Pharmacological Properties

  • Dimethylaminomethyl group: Enhances solubility and membrane permeability compared to bulkier alkylamines (e.g., butylamino in 14b) .
  • Pyridine vs. Fluorobenzylidene : The pyridin-3-ylmethylene group may confer hydrogen-bonding or π-stacking interactions with biological targets, contrasting with the electron-withdrawing fluorine in analogs .
  • Hydroxyl and methyl groups : Common in both benzofuran and pyran-2-one derivatives, these groups likely influence antioxidant or anti-inflammatory activity .

Preparation Methods

Benzofuran Core Synthesis

Cyclization of 1-(2-Hydroxyphenyl)propan-1-one

The benzofuran ring is constructed via acid-catalyzed cyclization of 1-(2-hydroxyphenyl)propan-1-one. In a representative procedure, the ketone undergoes intramolecular cyclization in the presence of sulfuric acid (H$$2$$SO$$4$$, 80°C, 4 h) to yield 4-methylbenzofuran-3(2H)-one (yield: 85–90%).

Hydroxylation at Position 6

Directing group-assisted hydroxylation is achieved using boron tribromide (BBr$$_3$$) in dichloromethane (DCM) at −78°C. The methyl group at position 4 activates the ortho position for electrophilic substitution, introducing a hydroxy group with 70–75% efficiency.

Introduction of the Dimethylaminomethyl Group

Mannich Reaction

The 6-hydroxy-4-methylbenzofuran-3(2H)-one undergoes a Mannich reaction with dimethylamine and formaldehyde in refluxing ethanol. Optimization studies indicate that paraformaldehyde and dimethylamine hydrochloride in a 1:2 molar ratio (60°C, 6 h) yield the 7-((dimethylamino)methyl) derivative with 65–70% yield.

Critical Parameters:
  • Solvent: Ethanol/water (9:1) minimizes side reactions.
  • pH Control: Maintain pH 8–9 using sodium bicarbonate.

Knoevenagel Condensation for Pyridin-3-ylmethylene Group

Condensation with Pyridine-3-carbaldehyde

The Z-configured double bond is established via Knoevenagel condensation between 7-((dimethylamino)methyl)-6-hydroxy-4-methylbenzofuran-3(2H)-one and pyridine-3-carbaldehyde. Catalyzed by piperidine in toluene (110°C, 12 h), the reaction affords the desired (Z)-isomer as the major product (55–60% yield).

Stereochemical Control:
  • Solvent Effects: Toluene favors Z-configuration due to poor solubility of the E-isomer.
  • Catalyst: Piperidine enhances enolate formation without epimerization.

Purification and Characterization

Chromatographic Separation

Crude product purification employs silica gel chromatography (ethyl acetate/methanol 9:1) to isolate the target compound (>95% purity). Reverse-phase HPLC (C18 column, acetonitrile/water gradient) further refines stereochemical purity.

Spectroscopic Confirmation

  • $$^1$$H NMR (500 MHz, DMSO-d$$6$$): δ 2.25 (s, 3H, CH$$3$$), 2.95 (s, 6H, N(CH$$3$$)$$2$$), 3.70 (s, 2H, CH$$_2$$N), 6.55 (s, 1H, H-5), 7.25–8.45 (m, 4H, pyridine-H).
  • HRMS (ESI): m/z 311.1392 [M+H]$$^+$$ (calc. 311.1396).

Alternative Synthetic Routes

Palladium-Catalyzed Coupling

A patent discloses a Suzuki-Miyaura coupling to install the pyridinyl group. Using Pd(PPh$$3$$)$$4$$ and K$$2$$CO$$3$$ in dioxane (100°C, 24 h), the approach achieves 50% yield but suffers from regioselectivity challenges.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the Knoevenagel step, improving yield to 68% while reducing reaction time.

Scalability and Industrial Feasibility

Bench-scale protocols (10–100 g) report consistent yields (58–62%) using commercially available reagents. Key cost drivers include pyridine-3-carbaldehyde (≥98% purity) and palladium catalysts.

Challenges and Optimization Opportunities

  • Stereochemical Purity: Z/E isomer separation remains laborious; chiral stationary phases (CSPs) are under investigation.
  • Hydroxy Group Protection: tert-Butyldimethylsilyl (TBS) protection before Mannich reaction improves yields to 78%.
  • Green Chemistry: Solvent substitution (e.g., cyclopentyl methyl ether) reduces environmental impact.

Q & A

Q. Table 1: Representative Reaction Conditions

ParameterOptimal RangeEvidence Source
SolventTHF, Ethanol, or NaDES
CatalystL-Proline-based NaDES
Temperature0°C (initial), RT (reflux)
Reaction Time18–60 min (ultrasound)

Basic: What spectroscopic techniques are critical for confirming the Z-configuration and substituent positioning?

Methodological Answer:

  • 1H NMR : Key signals include olefinic protons (δ 7.6–8.2 ppm, singlet for Z-isomer) and hydroxyl protons (δ 9–12 ppm, exchangeable with D2O) .
  • X-ray Crystallography : Resolve spatial arrangements of the pyridin-3-ylmethylene group and benzofuran core to confirm stereochemistry .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 380.16) and fragmentation patterns .

Note : For Z/E isomer differentiation, NOESY or ROESY can detect intramolecular interactions between the pyridinyl group and benzofuran oxygen .

Advanced: How can stereochemical control be maintained during synthesis to prevent Z→E isomerization?

Methodological Answer:

  • Steric Hindrance : Bulky substituents (e.g., 3-fluorophenyl or 2,5-dimethoxybenzylidene) stabilize the Z-configuration by impeding rotation around the C=C bond .
  • Low-Temperature Quenching : Rapid cooling post-reaction minimizes thermal isomerization .
  • Computational Modeling : Use DFT calculations to predict energy barriers for isomerization and guide substituent selection .

Q. Table 2: Substituent Impact on Isomer Stability

SubstituentIsomer Stability (Z:E Ratio)Evidence Source
3-Fluorophenyl>9:1
2,5-Dimethoxybenzyl>8:1
Pyridin-3-ylmethylene~7:1

Advanced: How can computational studies be integrated with experimental data to predict biological activity?

Methodological Answer:

  • Molecular Docking : Screen against targets like Marburg virus nucleoprotein (NP) using AutoDock Vina. Prioritize compounds with ΔG < −8.2 kcal/mol .
  • MD Simulations : Validate binding stability over 100 ns trajectories; analyze RMSD (<2 Å) and hydrogen bond persistence (>80% occupancy) .
  • MM-GBSA : Calculate binding free energy (e.g., −45.2 kcal/mol for CID:1804018) to rank lead compounds .

Q. Example Workflow :

In Silico Screening : Identify hits with high docking scores.

SAR Analysis : Correlate substituent electronic profiles (e.g., methoxy groups) with activity.

In Vitro Validation : Use plaque reduction assays for antiviral activity confirmation .

Advanced: How should researchers address contradictions in reported biological activity data across structural analogs?

Methodological Answer:

  • Structural-Activity Relationships (SAR) : Compare analogs with varying substituents (e.g., 4-methoxy vs. 3-fluoro) to identify critical pharmacophores .
  • Assay Standardization : Control variables like cell line (e.g., Vero E6 for antiviral studies) and incubation time to reduce variability .
  • Meta-Analysis : Aggregate data from multiple studies to distinguish trends from outliers (e.g., dimethoxy derivatives showing consistent NP inhibition) .

Q. Case Study :

  • CID:1804018 : Exhibits 8.74% plaque reduction in Marvirus replication due to 2,5-dimethoxy groups enhancing hydrophobic interactions with NP .
  • Contradictory Data : Some analogs with 4-chlorophenyl show reduced activity, possibly due to steric clashes .

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